N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]benzohydrazide
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Overview
Description
N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is a Schiff base compound, which is a class of compounds derived from the condensation reaction between an aldehyde and a primary or secondary amine. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and biological activities .
Preparation Methods
The synthesis of N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-fluorobenzaldehyde with benzohydrazide in the presence of a suitable solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent.
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetic acid, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The presence of the fluorine atom enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE can be compared with other Schiff base compounds such as:
N’-[(E)-{4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE: This compound has a similar structure but with a methyl group instead of a fluorine atom, which affects its chemical and biological properties.
N’-[(E)-{4-[(4-FLUOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE: This compound lacks the methoxy group, which influences its reactivity and applications.
The uniqueness of N’-[(E)-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17FN2O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H17FN2O2/c22-19-10-6-17(7-11-19)15-26-20-12-8-16(9-13-20)14-23-24-21(25)18-4-2-1-3-5-18/h1-14H,15H2,(H,24,25)/b23-14+ |
InChI Key |
FTSFVKXASCHXRC-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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